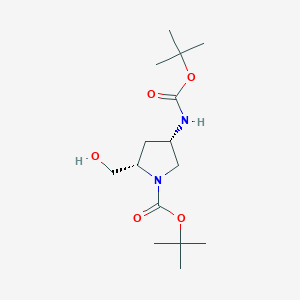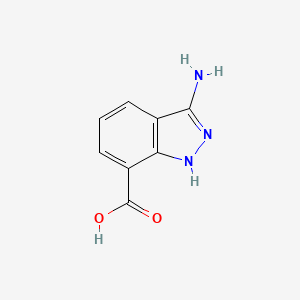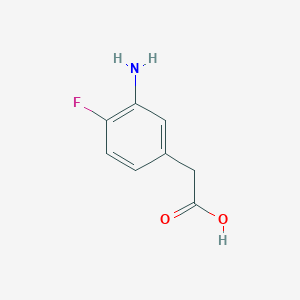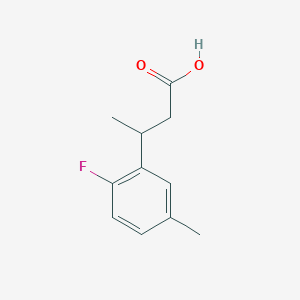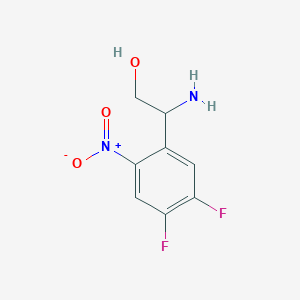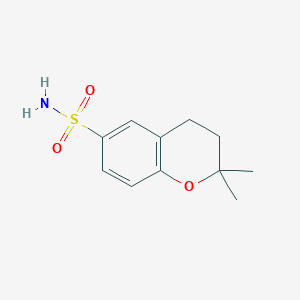
2,2-Dimethylchromane-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylchromane-6-sulfonamide is a chemical compound that belongs to the class of chromanes, which are known for their diverse biological activities This compound features a chromane core with two methyl groups at the 2-position and a sulfonamide group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchromane-6-sulfonamide typically involves the sulfonylation of 2,2-dimethylchromane. This process can be achieved by reacting 2,2-dimethylchromane with sulfonyl chlorides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time to maximize the production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethylchromane-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various substituted chromane derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethylchromane-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antifungal and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylchromane-6-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as TNF-α-induced ICAM-1 expression on endothelial cells . This inhibition can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases.
Comparación Con Compuestos Similares
2,2-Dimethylchromane: Lacks the sulfonamide group but shares the chromane core.
2,2-Dimethylchromane-6-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
2,2-Dimethylchromane-6-sulfonic acid: The sulfonamide group is replaced with a sulfonic acid group.
Uniqueness: 2,2-Dimethylchromane-6-sulfonamide is unique due to its specific combination of the chromane core with a sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and differentiates it from other chromane derivatives.
Propiedades
Fórmula molecular |
C11H15NO3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
2,2-dimethyl-3,4-dihydrochromene-6-sulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3,(H2,12,13,14) |
Clave InChI |
BZDQWXXADZWALP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



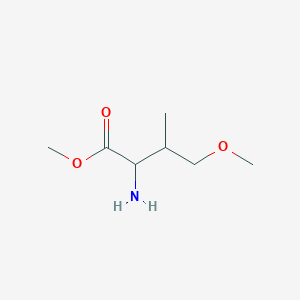
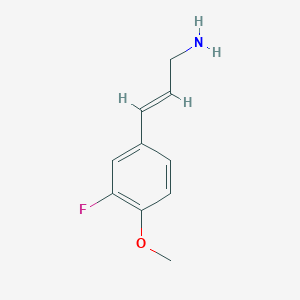
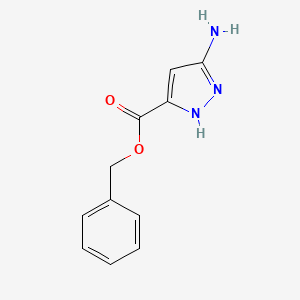
![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)

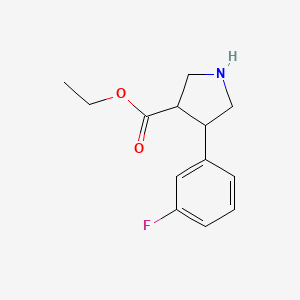

![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
